molecular formula C11H9Cl2NO2 B15045956 Ethyl 4,7-Dichloroindole-3-carboxylate

Ethyl 4,7-Dichloroindole-3-carboxylate

Cat. No.: B15045956
M. Wt: 258.10 g/mol
InChI Key: LDXCCXCAMCUZIW-UHFFFAOYSA-N
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Description

Ethyl 4,7-Dichloroindole-3-carboxylate (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

ethyl 4,7-dichloro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)6-5-14-10-8(13)4-3-7(12)9(6)10/h3-5,14H,2H2,1H3

InChI Key

LDXCCXCAMCUZIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of Ethyl 4,7 Dichloroindole 3 Carboxylate

Reactivity at the Indole (B1671886) Nitrogen (N-Functionalization)

The nitrogen atom of the indole ring is a primary site for functionalization, offering a straightforward route to modify the compound's steric and electronic properties.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group onto the indole nitrogen. This reaction is typically achieved by treating the indole with an alkyl halide in the presence of a base. For instance, the N-alkylation of similar ethyl indol-2-carboxylate systems has been successfully carried out using potassium hydroxide (B78521) in acetone (B3395972). mdpi.com This method can be adapted for ethyl 4,7-dichloroindole-3-carboxylate to introduce various alkyl substituents.

N-acylation involves the introduction of an acyl group to the indole nitrogen, forming an N-acylindole. These derivatives are prevalent in many pharmaceutical compounds. nih.gov A common method for N-acylation is the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. For example, the acetylation of ethyl 1H-indole-3-carboxylate has been performed using acetic anhydride in pyridine. nih.gov Another efficient method involves the use of thioesters as an acyl source in the presence of a base like cesium carbonate, which offers high chemoselectivity for N-acylation over C-acylation. nih.govd-nb.info Direct acylation with carboxylic acids in the presence of boric acid has also been reported as a viable, though potentially lower-yielding, method. clockss.org

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide, Base (e.g., KOH)N-Alkyl indole
N-AcylationAcyl chloride/anhydride, Base (e.g., Pyridine)N-Acyl indole
N-AcylationThioester, Base (e.g., Cs2CO3)N-Acyl indole

Formation of N-Protected or N-Substituted Analogues

Protecting the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions. A widely used protecting group is the phenylsulfonyl group, which can be introduced by reacting the indole with benzenesulfonyl chloride. This N-protected intermediate can then undergo further transformations. researchgate.net The formation of N-substituted analogues is not limited to simple alkyl or acyl groups; more complex moieties can be introduced to build intricate molecular architectures. These substitutions are crucial in the synthesis of biologically active molecules and functional materials. mdpi.com

Reactions at the Indole Ring System

The indole ring itself is susceptible to various reactions, allowing for further diversification of the this compound scaffold.

Electrophilic Substitution Reactions at Vacant Ring Positions (e.g., C2)

While the indole ring is generally electron-rich and prone to electrophilic substitution, the presence of the electron-withdrawing carboxylate group at the C3 position directs substitution to other positions. The C2 position is a potential site for such reactions. libretexts.org However, the reactivity of the C2 position can be influenced by the nature of the substituent on the indole nitrogen. For instance, N-acylated indoles can undergo different substitution patterns compared to their N-unprotected counterparts.

PositionReaction TypeNotes
C2Electrophilic SubstitutionReactivity is influenced by the N-substituent.

Nucleophilic Aromatic Substitution on Halogenated Positions

The chlorine atoms at the C4 and C7 positions of the benzene (B151609) ring are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is facilitated by the presence of the electron-withdrawing indole nucleus, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.gov Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ions, providing a powerful method for introducing a wide range of functional groups onto the benzene portion of the molecule. nih.govchegg.com The regioselectivity of the substitution (C4 vs. C7) can be influenced by the reaction conditions and the nature of the nucleophile.

Transformations Involving the Ester Group

The ethyl carboxylate group at the C3 position offers another handle for chemical modification.

One of the most common transformations is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with potassium hydroxide. mdpi.com The resulting carboxylic acid can then serve as a precursor for a variety of other functional groups. For instance, it can be converted to an acid chloride, which can then react with amines to form amides.

Another important reaction is the reduction of the ester. Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol. This transformation introduces a hydroxymethyl group at the C3 position, opening up further synthetic possibilities.

Finally, the ester can undergo hydrazinolysis, reacting with hydrazine (B178648) to form a carbohydrazide. This derivative can then be used in the synthesis of various heterocyclic systems, such as thiazoles. mdpi.com

Reaction TypeReagentsProduct
HydrolysisBase (e.g., KOH)Carboxylic Acid
ReductionStrong reducing agent (e.g., LiAlH4)Primary Alcohol
HydrazinolysisHydrazineCarbohydrazide

Hydrolysis to the Corresponding Carboxylic Acid

The conversion of the ethyl ester group in indole-3-carboxylates to the corresponding carboxylic acid is a fundamental transformation, enabling further derivatization. This hydrolysis is typically achieved under alkaline conditions. For instance, the hydrolysis of related ethyl indole-2-carboxylates has been successfully performed using aqueous potassium hydroxide (KOH) in acetone or other suitable solvents. mdpi.comorgsyn.org This process involves the saponification of the ester, followed by acidification to yield the free carboxylic acid.

This reaction is generally high-yielding and serves as a crucial step for preparing 4,7-dichloroindole-3-carboxylic acid, a versatile intermediate for the synthesis of amides and other derivatives.

Table 1: Representative Conditions for Hydrolysis of Indole Esters

Starting Material Reagents Solvent Conditions Product Yield Reference
Ethyl 1-allyl-1H-indole-2-carboxylate aq. KOH Acetone Reflux, 1 hr 1-Allyl-1H-indole-2-carboxylic acid High mdpi.com
Ethyl 1-benzyl-1H-indole-2-carboxylate aq. KOH Acetone Reflux, 1 hr 1-Benzyl-1H-indole-2-carboxylic acid High mdpi.com

Amidation and Other Carboxyl Group Derivatizations

Amide bond formation is a prevalent reaction in medicinal chemistry. The carboxylic acid derived from the hydrolysis of this compound can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This transformation typically requires the use of coupling agents to activate the carboxylic acid. nih.gov

Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgoogle.com These reagents facilitate the formation of a highly reactive intermediate that readily reacts with an amine to form the stable amide bond. This method is effective even for coupling with electron-deficient or sterically hindered amines. nih.gov Direct amidation of esters, while less common, can also be achieved using catalysts like iron(III) chloride under solvent-free conditions, providing a greener alternative to traditional methods. mdpi.com

Table 2: Common Coupling Reagents for Amide Synthesis

Coupling Reagent System Description Application Reference
EDC / HOBt / DMAP Forms a reactive HOBt ester intermediate, facilitated by DMAP as an acyl transfer agent. Effective for a range of amines, including electron-deficient anilines. nih.gov
EDC / HOBt A standard carbodiimide (B86325) coupling method used in peptide and medicinal chemistry. Widely used for forming amides from carboxylic acids and amines. google.com

Cyclopropanation and Ring Expansion Reactions of Indoles and their Derivatives

The indole nucleus can undergo reactions that modify its core structure, such as cyclopropanation across the C2-C3 double bond and ring expansion of the five-membered pyrrole (B145914) ring. Cyclopropane-fused indoles are valuable synthetic intermediates and are found in several biologically active alkaloids. lookchem.com

Strategies to access these structures often involve the reaction of indoles with diazo compounds catalyzed by transition metals like copper, iron, or manganese. lookchem.comnih.govrsc.org For example, a manganese-catalyzed cyclopropanation of N-acetyl indoles with methyl-2-diazo-2-arylacetates has been reported to proceed in moderate to excellent yields. nih.gov Visible-light-mediated photoredox catalysis also provides a mild and efficient pathway for the dearomative cyclopropanation of indole derivatives. rsc.orgrsc.org

Formation of Quinolone-3-carboxylates from Indole Precursors

The ring expansion of indoles to form quinolines is a significant transformation that involves the insertion of a single carbon atom into the indole framework. quimicaorganica.orgnih.gov A classic method involves the reaction of an indole with a carbene, often generated from chloroform, which undergoes cyclopropanation on the pyrrole ring's double bond. Subsequent ring-opening of the cyclopropane (B1198618) intermediate leads to the formation of the quinoline (B57606) ring system. quimicaorganica.org

More recent methods have been developed for this one-carbon ring expansion. One such approach uses arylchlorodiazirines as photo-activated halocarbene precursors, which react with N-substituted indoles to yield quinolinium salts. nih.gov Another strategy employs a thiol-mediated three-step cascade process that converts indoles into functionalized quinolines under mild conditions. nih.govyork.ac.uk These reactions provide a pathway to convert indole-3-carboxylates, such as the title compound, into synthetically valuable quinoline-3-carboxylates.

Table 3: Methods for Ring Expansion of Indoles to Quinolines

Method Reagents/Catalysts Key Features Reference
Carbene Insertion Dihalo- or halocarbenes (from CHX₃) Classic method involving cyclopropanation followed by ring opening. quimicaorganica.orgchemrxiv.org
Photochemical Ring Expansion Arylchlorodiazirines (photo-activated) Forms quinolinium salts from N-substituted indoles; tolerates 2,3-unsubstituted indoles. nih.gov

Oxidation Reactions of Indole Carboxylates

The oxidation of the indole ring can lead to a variety of products, with the outcome often depending on the reaction conditions and the substitution pattern of the indole. The presence of a carboxylate group at the C3 position can influence the regioselectivity of the oxidation.

While indole-3-carboxylic acid has shown resistance to oxidation by certain enzymes like CYP199A2, other indole carboxylates are readily oxidized. nih.gov For instance, indole-6-carboxylic acid is oxidized to 2-indolinone-6-carboxylic acid by this enzyme. nih.gov The electrochemical oxidation of indole-2-carboxylic acid has been shown to produce dioxindole derivatives and dimers. researchgate.net Tandem aerobic oxidation protocols have also been developed for the synthesis of indole-3-carboxylates from simpler precursors, involving the oxidation of an indoline (B122111) intermediate to the final indole product. acs.orgnih.gov Artificial enzymes have also been explored for promoting highly selective indole oxidation, offering pathways to specific products like 3-oxindole derivatives. researchgate.net These findings suggest that the oxidation of this compound could potentially yield oxindole (B195798) or other oxygenated derivatives, depending on the chosen oxidative system.

Structure Activity Relationship Sar Studies of Ethyl 4,7 Dichloroindole 3 Carboxylate Analogues

Systematic Modification of the Indole (B1671886) Core for SAR Elucidation

The indole ring is a "privileged structure" in medicinal chemistry, and its decoration with various substituents can profoundly influence the compound's properties. For analogues of ethyl 4,7-dichloroindole-3-carboxylate, modifications to the benzene (B151609) portion of the indole core are of primary interest.

Halogen atoms are critical modulators of a molecule's physicochemical properties, affecting its lipophilicity, electronic character, and conformation. The position and number of halogens on the indole ring can dramatically alter biological activity.

Studies on related halogenated indole alkaloids have provided insight into the importance of halogen placement. For instance, in a series of meridianin derivatives, which are brominated indole alkaloids, the position of the bromine atom was a key determinant of kinase inhibitory activity. A single bromine atom at the C-5 or C-6 position was found to significantly improve potency. Conversely, the presence of two bromine atoms on the ring tended to slightly decrease the inhibitory effect. Further investigation highlighted that for targeting specific kinases like CDK1 and CDK5, bromine substitution at the C-7 position yielded the best inhibitory activity.

In a different context, the herbicidal activity of certain diindole compounds was found to be influenced by the presence of a bromine atom at the C-5 position. These findings underscore that the effect of halogenation is target-dependent and that specific positions on the indole scaffold are more sensitive to substitution for eliciting a particular biological response. The 4,7-dichloro substitution pattern of the parent compound thus represents a specific combination that likely optimizes its interaction with its intended target.

Beyond halogens, introducing other functional groups onto the indole ring can further probe the SAR. In studies of indole-2-carboxamides, derivatives containing a 5-nitro group have been synthesized and evaluated. The introduction of a strong electron-withdrawing group like a nitro moiety can significantly alter the electronic distribution of the indole ring system and introduce new potential hydrogen bonding interactions. Similarly, fluorine substitution, such as in 5-fluoroindole (B109304) derivatives, has been explored.

In a series of herbicidal compounds related to indole-3-acetic acid, the electronic effect of substituents on an attached phenyl ring was shown to influence inhibitory rates. Specifically, compounds bearing 4-fluoro, 4-nitro, or 3-trifluoromethyl groups on the phenyl ring demonstrated this dependency, indicating that modulating the electronic properties of substituents on the broader aromatic system can tune biological activity.

Exploration of Substituents at the Ester Moiety

The ethyl carboxylate group at the C-3 position is a key feature of the molecule, acting as a hydrogen bond acceptor and influencing solubility and metabolic stability.

Systematic variation of the alcohol portion of the ester provides a direct method to probe the steric and lipophilic requirements of the target's binding pocket. However, research directly comparing different alkyl esters for this specific class of compounds is limited. In a related study on α-alkyl indole-3-acetic acid herbicides, it was observed that employing a longer alkyl chain did not provide any benefit to the inhibitory activity.

N-Substitution Effects on the Chemical and Biological Activity Landscape

The indole nitrogen (N-1) is a common site for synthetic modification. The N-H bond can act as a hydrogen bond donor, and its substitution can influence the molecule's binding mode, planarity, and metabolic profile.

SAR studies on a series of diindole herbicides provided a clear example of the impact of N-substitution. For the majority of the compounds tested, substituting the indole N-H with an ethyl group resulted in a greater increase in inhibitory rates compared to substitution with a methyl group. This indicates a preference for a slightly larger, more lipophilic group at the N-1 position for that specific biological target. The synthetic accessibility of this position allows for the introduction of a wide variety of groups, including alkyls (methyl, benzyl) and sulfonyls (tosyl), enabling a broad exploration of the chemical and biological landscape. N-acylation is another common modification at this position.

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. Conformational analysis of indole-3-carboxylate (B1236618) analogues helps to understand the preferred spatial arrangement of the key functional groups.

The planarity of the indole ring can be influenced by bulky substituents, and the rotational freedom around the C3-carboxyl bond and the ester bond dictates the orientation of the ethyl group. Computational methods, such as molecular mechanics and ab initio SCF MO calculations, have been shown to be reliable for performing conformational analyses on related molecules like indole-3-acetic acid.

Experimental evidence has demonstrated a direct link between conformation and activity. In a series of novel tricyclic indole-3-carboxamides, which are structurally restricted analogues, the biological activity was found to be dependent on the absolute configuration of a chiral center within the ring system. This indicates that a specific, rigid conformation is required for optimal interaction with the target receptor. While a specific crystal structure for this compound is not widely available, analysis of related structures provides clues. The conformation of such molecules is a result of the interplay between the electronic effects of the chloro-substituents and the steric demands of the ethyl carboxylate group, all of which must be correctly oriented to achieve the observed biological activity.

Spectroscopic and Structural Characterization Methodologies for Ethyl 4,7 Dichloroindole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy would be the initial and one of the most informative experiments performed. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and their proximity to other protons. For Ethyl 4,7-dichloroindole-3-carboxylate, the expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the ethyl group, and the N-H proton of the indole. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxylate group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, quartets), which would help in assigning the signals to specific protons in the molecule.

A hypothetical data table for the ¹H NMR spectrum is presented below. The exact chemical shifts and coupling constants would need to be determined from experimental data.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (Indole)~8.5-9.5br s-1H
H-2~7.8-8.2s-1H
H-5~7.0-7.4d~8.0-9.01H
H-6~6.8-7.2d~8.0-9.01H
OCH₂CH₃~4.2-4.6q~7.0-7.52H
OCH₂CH₃~1.2-1.6t~7.0-7.53H

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, carbonyl, aliphatic). The signals for the carbon atoms directly attached to the chlorine atoms (C-4 and C-7) and the carbonyl carbon of the ester group would be particularly informative.

A representative data table for the ¹³C NMR spectrum is shown below. Actual chemical shifts would be determined experimentally.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester)~160-165
C-7a~135-140
C-3a~125-130
C-4~120-125
C-7~115-120
C-5~110-115
C-6~105-110
C-2~100-105
C-3~95-100
OCH₂CH₃~60-65
OCH₂CH₃~14-18

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, helping to identify adjacent protons, for instance, within the aromatic ring and the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethyl group to the carboxylate function and confirming the positions of the chlorine substituents on the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate molecular weight, which in turn would confirm the elemental composition (C₁₁H₉Cl₂NO₂). The isotopic pattern of the molecular ion peak would be characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing definitive evidence for the number of chlorine atoms in the molecule. Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions, and the resulting fragmentation pattern would provide valuable structural information, showing the loss of characteristic fragments such as the ethyl group, the ethoxycarbonyl group, or chlorine atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (typically around 3300-3500 cm⁻¹), the C=O stretch of the ester group (around 1700-1730 cm⁻¹), C-O stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching vibrations in the fingerprint region.

A table of expected major IR absorption bands is provided below.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Indole)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Ester)1700-1730
C=C Stretch (Aromatic)1450-1600
C-N Stretch1200-1350
C-O Stretch (Ester)1000-1300
C-Cl Stretch600-800

X-ray Diffraction Analysis for Solid-State Structure Elucidation and Polymorphism Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the indole N-H group. Furthermore, X-ray powder diffraction (XRPD) could be employed to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.

Advanced Spectroscopic Techniques for Surface and Thin Film Analysis of this compound

While direct applications of advanced surface and thin film analysis techniques specifically for this compound are not extensively documented in publicly available literature, the principles of these methods are broadly applicable to organic molecules of similar structure. The analysis of this compound in thin films or on surfaces would be crucial for its potential applications in areas such as organic electronics, sensor technology, or as a coating material. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide invaluable information about the elemental composition, chemical states, and molecular structure at the surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would be instrumental in verifying the presence and chemical environment of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine) on a surface.

The core-level spectra obtained from XPS can distinguish between atoms in different chemical environments. For instance, the C 1s spectrum would show multiple peaks corresponding to the different types of carbon atoms in the molecule, such as those in the indole ring, the ethyl group, and the carboxylate group. Similarly, the N 1s spectrum would confirm the chemical state of the nitrogen atom within the indole ring, and the Cl 2p spectrum would provide information about the carbon-chlorine bonds. The O 1s spectrum would be characteristic of the oxygen atoms in the ester functionality.

Data Table: Expected Core-Level Binding Energies for this compound

ElementOrbitalChemical EnvironmentExpected Binding Energy (eV)
C1sC-C, C-H (in indole ring and ethyl group)~284.8
C1sC-N (in indole ring)~285.5 - 286.5
C1sC-Cl~286.0 - 287.0
C1sC-O (in ethyl group)~286.5 - 287.5
C1sC=O (in carboxylate)~288.0 - 289.0
N1sN-H (in indole ring)~399.0 - 400.0
O1sC=O~531.5 - 532.5
O1sC-O-C~533.0 - 534.0
Cl2pC-Cl~200.0 - 201.0

Note: These are approximate binding energy values and can vary depending on the specific chemical environment and instrument calibration.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is another powerful surface analysis technique that provides detailed elemental and molecular information about the very top monolayer of a surface. It is particularly useful for the analysis of organic thin films. nist.gov In a ToF-SIMS experiment, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. These ions are then analyzed based on their time-of-flight to a detector, which allows for the determination of their mass-to-charge ratio with high mass resolution.

For this compound, ToF-SIMS could be used to:

Identify the parent molecular ion, confirming the presence of the compound on the surface.

Analyze the fragmentation pattern, which can provide structural information about the molecule.

Map the lateral distribution of the compound on a surface, which is useful for studying the homogeneity of thin films.

Perform depth profiling to investigate the composition of multilayered structures.

The high sensitivity of ToF-SIMS makes it suitable for detecting even trace amounts of organic contaminants on a surface. mst.or.jp

Data Table: Expected Key Fragments in ToF-SIMS of this compound

m/z (Mass-to-Charge Ratio)Possible Fragment Identity
[M+H]⁺ or [M-H]⁻Molecular ion
M - OCH₂CH₃Loss of the ethoxy group
M - COOCH₂CH₃Loss of the ethyl carboxylate group
C₈H₄Cl₂N⁺Dichloroindole ring fragment
C₂H₅⁺Ethyl group fragment

Note: The actual fragmentation pattern can be complex and depends on the ionization conditions.

The application of these advanced spectroscopic techniques would provide a comprehensive understanding of the surface chemistry and structure of this compound in various material applications, which is essential for the design and optimization of devices and functional materials. Experimental studies on indole and its derivatives have demonstrated the utility of photoemission spectroscopy in elucidating their electronic structure, providing a basis for interpreting data from surface-sensitive techniques. units.itresearchgate.net

Mechanistic Investigations of Biological Interactions Non Clinical Contexts

Molecular Target Identification and Validation Studies

No published studies were found that identify or validate specific molecular targets for Ethyl 4,7-Dichloroindole-3-carboxylate.

Enzyme Inhibition and Modulation Studies

There is no available data from in vitro or in vivo studies characterizing the inhibitory or modulatory effects of this compound on any enzyme systems.

Kinase Inhibitory Activity (e.g., EGFR, VEGFR-2, BRAF, CLK Kinases)

No research data has been published assessing the activity of this compound against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), CDC-like kinases (CLK), or any other kinase.

Survivin Inhibition Mechanisms

There are no scientific reports investigating this compound as an inhibitor of the survivin protein or detailing any related mechanisms of action.

HIV Non-Nucleoside Reverse Transcriptase Inhibition

The potential for this compound to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV has not been explored in any published research.

Other Enzyme Systems and their Kinetic Characterization

No kinetic data or characterization of the interaction between this compound and any other enzyme systems has been reported in the scientific literature.

Emerging Applications and Future Research Directions

Ethyl 4,7-Dichloroindole-3-carboxylate as a Building Block in Advanced Organic Synthesis

The indole-3-carboxylate (B1236618) framework is a valuable precursor for the construction of more complex molecular architectures, owing to the reactivity of the indole (B1671886) nucleus and the synthetic handles provided by the ester and chloro groups.

The indole scaffold is a key component in a multitude of biologically active heterocyclic systems. This compound is a promising starting material for the synthesis of quinolines, carbazoles, and various alkaloid frameworks.

Quinolines: The synthesis of quinoline-3-carboxylates from indole precursors has been demonstrated through methods such as rhodium(II)-catalyzed cyclopropanation-ring expansion reactions of indoles with halodiazoacetates. researchgate.net This approach suggests a viable pathway for converting this compound into correspondingly substituted quinoline (B57606) derivatives, which are themselves important pharmacophores known for a range of biological activities, including antiproliferative effects. nih.gov The presence of the dichloro substitution on the indole ring would be carried over to the resulting quinoline, offering a route to novel halogenated quinoline-3-carboxylates.

Carbazoles: Carbazoles, which are present in numerous natural products and functional materials, can be synthesized from indole precursors. nih.gov One established method involves the reaction of 3-vinylindoles with dienophiles in a Diels-Alder reaction. The indole-3-carboxylate moiety can be a precursor to the necessary 3-vinylindole intermediate. Furthermore, metal-free strategies for an indole-to-carbazole synthesis have been developed, involving a formal [2 + 2 + 2] annulation of indoles with ketones and nitroolefins. rsc.org These methods highlight the potential of using this compound to generate highly functionalized and electronically modified carbazole (B46965) derivatives. The resulting dichloro-substituted carbazoles could have interesting photophysical properties for applications in organic electronics. mdpi.com

Alkaloid Scaffolds: Indole derivatives are fundamental to the synthesis of a vast array of alkaloids. ias.ac.inacs.org The indole-3-carboxylate group can be strategically manipulated or incorporated into more complex alkaloid skeletons. For example, indole-3-carboxylates can be precursors for the synthesis of β-carboline alkaloids, which exhibit a wide range of biological activities. researchgate.netacs.org The synthesis of such alkaloids often involves the construction of additional rings onto the indole framework, a process where the substituents on this compound can influence reactivity and stereoselectivity.

Table 1: Synthetic Strategies for Complex Heterocycles from Indole Precursors

Heterocyclic System Synthetic Approach Key Intermediate/Reaction Potential Application of Dichloro-Substituted Product
Quinolines Rh(II)-catalyzed cyclopropanation-ring expansion Cyclopropanation at the C2-C3 bond of the indole Novel halogenated quinoline-3-carboxylates with potential biological activity
Carbazoles Diels-Alder reaction 3-Vinylindole Functionalized carbazoles for organic electronics and medicinal chemistry
Alkaloid Scaffolds Multi-step total synthesis Various functionalized indole intermediates Access to novel, biologically active halogenated alkaloids

Multicomponent Reaction (MCR) Strategies Employing Indole Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The indole nucleus is a common participant in MCRs due to its nucleophilic character. acs.org The indole-3-carboxylate scaffold can be employed in various MCRs to generate diverse heterocyclic libraries.

For instance, the reaction of indoles, aldehydes, and active methylene (B1212753) compounds is a well-established MCR for the synthesis of various indole derivatives. While the electron-withdrawing nature of the carboxylate and chloro groups in this compound might reduce the nucleophilicity of the indole ring, this can be overcome by appropriate choice of reaction conditions and catalysts. The resulting products would be highly functionalized with potential for further synthetic transformations. The development of novel MCRs that can accommodate such electronically modified indole-3-carboxylates is an active area of research. acs.org

Potential in Functional Materials Research (non-biological applications)

The unique electronic and structural features of the indole ring, particularly when functionalized with halogens and a carboxylate group, suggest potential applications for this compound in the field of functional materials.

One promising area is in the development of novel polymers. For example, methyl indole-3-carboxylate has been used as a starting material for the synthesis of indole-based aromatic polyesters. researchgate.net These polymers can be synthesized through a simple SN2 reaction followed by polymerization. The incorporation of the dichloro-substituted indole moiety from this compound could lead to polyesters with enhanced thermal stability, flame retardancy, and modified electronic properties.

Furthermore, the electrochemical polymerization of indole derivatives, such as indole-3-carboxaldehyde, has been shown to produce conductive polymer films. researchgate.net This suggests that this compound could be a monomer for the synthesis of novel polyindoles. The chloro and carboxylate substituents would be expected to influence the polymerization process and the properties of the resulting polymer, such as its conductivity, morphology, and solubility.

The synthesis of carbazoles from indoles also opens up possibilities in organic electronics, where carbazole derivatives are widely used due to their hole-transporting properties and thermal stability. mdpi.com The use of this compound as a precursor would lead to halogenated carbazoles with potentially altered electronic energy levels, which could be beneficial for applications in organic light-emitting diodes (OLEDs) and solar cells.

Continuous Development of Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in the synthesis of fine chemicals. For a compound like this compound, the development of sustainable synthetic routes is a key research direction. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Recent advances in the green synthesis of indoles include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.netnih.gov Mechanochemical methods, such as ball milling, offer a solvent-free approach to indole synthesis, such as in the Fischer indole synthesis. rsc.org The use of greener solvents, such as ethyl lactate, is also being explored for reactions involving indole derivatives.

For the halogenation of indoles, green methods are being developed to replace traditional hazardous halogenating agents. One such method involves the use of oxone and a halide salt, which generates the reactive halogenating species in situ. researchgate.net Enzymatic halogenation, using enzymes like RebH variants, offers a highly selective and environmentally friendly method for the halogenation of indoles under mild conditions. mdpi.com These green halogenation techniques could be adapted for the synthesis of this compound and other halogenated indoles.

Table 2: Green Chemistry Approaches in Indole Synthesis and Halogenation

Green Chemistry Principle Application in Indole Synthesis/Halogenation Potential Benefit for this compound Synthesis
Alternative Energy Sources Microwave irradiation Faster reaction times, higher yields
Solvent-Free Reactions Mechanochemistry (ball milling) Reduced solvent waste, simplified workup
Safer Solvents Use of bio-based solvents like ethyl lactate Reduced environmental impact
In-situ Reagent Generation Oxone-halide system for halogenation Avoids handling of hazardous halogenating agents
Biocatalysis Enzymatic halogenation High selectivity, mild reaction conditions

Future Directions in Structure-Based Drug Design (SBDD) and Rational Discovery Utilizing the Indole-3-carboxylate Scaffold (academic perspective)

The indole-3-carboxylate scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This makes it an attractive starting point for structure-based drug design (SBDD) and rational drug discovery.

The future of drug discovery with the indole-3-carboxylate scaffold will likely focus on several key areas from an academic perspective. One area is the development of inhibitors for challenging protein-protein interactions. The indole ring can serve as a versatile platform for positioning functional groups that can disrupt these interactions. For example, indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of Bcl-2 and Mcl-1, which are important targets in cancer therapy. nih.gov

Another promising direction is the design of targeted covalent inhibitors. The indole-3-carboxylate scaffold can be functionalized with a reactive group that can form a covalent bond with a specific amino acid residue in the target protein. This can lead to highly potent and selective inhibitors.

Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of novel indole-3-carboxylate-based drug candidates. These methods can help to predict the binding mode of a ligand to its target and to optimize its affinity and selectivity. The unique substitution pattern of this compound provides a distinct starting point for such in silico design and subsequent synthesis of novel therapeutic agents. The chloro groups can engage in specific halogen bonding interactions with the protein target, potentially enhancing binding affinity and selectivity.

Q & A

Q. What are the established synthetic routes for Ethyl 4,7-Dichloroindole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves a multi-step process:

  • Step 1 : Claisen condensation of indole-3-carboxylic acid derivatives with ethyl chloroformate under basic conditions (e.g., KOH/ethanol) to form the ester .
  • Step 2 : Electrophilic chlorination at the 4- and 7-positions using reagents like SOCl₂ or N-chlorosuccinimide (NCS). Solvent polarity (e.g., DMF vs. DCM) impacts regioselectivity and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor yields via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Look for ester carbonyl signals at ~165-170 ppm (¹³C) and indole C-H resonances in aromatic regions (δ 7.0-8.5 ppm). Chlorine substituents deshield adjacent protons .
  • IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹ and indole N-H stretch at ~3400 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₁H₉Cl₂NO₂ (e.g., m/z 274.9974) .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer: Ethanol/water (7:3 v/v) is commonly used due to moderate polarity. For poorly soluble batches, try acetone/hexane mixtures. Monitor crystal growth via polarized light microscopy to ensure purity >98% (validated by melting point consistency: ~140-146°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

  • Deuterated Solvents : Use DMSO-d₆ to stabilize tautomeric forms and reduce signal splitting .
  • 2D Techniques : HSQC and HMBC correlations clarify through-space (NOESY) and through-bond (COSY) interactions, distinguishing positional isomers (e.g., 4,7- vs. 5,7-dichloro derivatives) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal broadening .

Q. What experimental design principles apply to optimizing regioselective chlorination?

Methodological Answer:

  • DoE Approach : Vary temperature (0°C vs. reflux), chlorinating agent (SOCl₂ vs. NCS), and solvent (polar aprotic vs. non-polar). Use LC-MS to quantify byproducts (e.g., over-chlorinated derivatives) .
  • Kinetic Control : Lower temperatures favor 4-chlorination first due to steric accessibility; higher temperatures promote 7-position reactivity via resonance stabilization .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with Pd catalysts (e.g., Suzuki-Miyaura coupling) to predict regioselectivity in C-H activation .

Q. What strategies mitigate compound instability during long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under argon at -20°C. Degradation pathways (e.g., ester hydrolysis) monitored via periodic TLC .
  • Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated decomposition .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity assays). Account for cell line variability (e.g., HepG2 vs. MCF-7) .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with activity trends to identify outliers .

Q. What statistical methods validate reproducibility in synthetic yields?

Methodological Answer:

  • ANOVA : Compare triplicate batches to assess inter-run variability. Significant F-values (p<0.05) indicate protocol inconsistencies .
  • Grubbs’ Test : Identify and exclude outlier reactions caused by moisture ingress or catalyst deactivation .

Structural & Mechanistic Insights

Q. How does X-ray crystallography confirm the tautomeric state of the indole core?

Methodological Answer:

  • Crystal Growth : Slow evaporation from DMSO/MeOH yields diffraction-quality crystals. Space group symmetry (e.g., triclinic P 1) confirms molecular packing .
  • Bond Length Analysis : N1-C2 bond lengths <1.35 Å indicate predominant enamine tautomer, excluding keto forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.